5-Cyclopropylthiazol-2-amine

Description

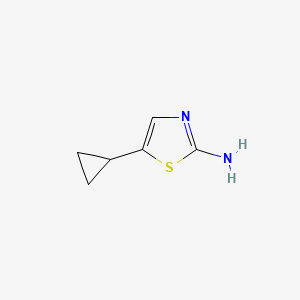

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYAYILDSNLZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623182 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606092-87-9 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine (CAS: 606092-87-9): Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction: The Significance of the 5-Cyclopropyl-2-aminothiazole Scaffold

5-Cyclopropylthiazol-2-amine is a heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry.[1] Its structure, which combines the electronically rich 2-aminothiazole core with a strained cyclopropyl group, offers a unique confluence of properties that are highly sought after in drug design. The 2-aminothiazole moiety is a well-established "privileged structure," appearing in numerous FDA-approved drugs and clinical candidates due to its ability to engage in a wide range of biological interactions. The addition of the cyclopropyl ring introduces conformational rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's physicochemical properties, provides a validated synthetic route with a step-by-step protocol, discusses its reactivity, and explores its critical role as an intermediate in the synthesis of advanced therapeutic agents, particularly kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug discovery. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 606092-87-9 | [1] |

| Molecular Formula | C₆H₈N₂S | [1] |

| Molecular Weight | 140.21 g/mol | [1][2] |

| IUPAC Name | 5-cyclopropyl-1,3-thiazol-2-amine | [1] |

| Appearance | Brown to reddish-brown solid | [3] |

| Boiling Point | 292.06 °C at 760 mmHg (Predicted) | |

| Density | 1.369 g/cm³ (Predicted) | |

| Topological Polar Surface Area | 67.2 Ų | [1] |

| XLogP3-AA | 1.2 (Predicted) | [1] |

Spectroscopic Characterization (Predicted)

While comprehensive experimental spectra for this compound are not widely published, its spectroscopic characteristics can be reliably predicted based on the analysis of its functional groups and data from analogous structures. These predictions serve as a benchmark for researchers to confirm the identity and purity of the synthesized compound.

¹H NMR (Proton NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the thiazole ring proton, and the amine protons.

-

Cyclopropyl protons (CH, CH₂): Multiplets in the range of δ 0.6-1.9 ppm.

-

Thiazole proton (H4): A singlet around δ 6.5-7.0 ppm.

-

Amine protons (NH₂): A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Spectroscopy: The carbon spectrum will feature signals for the thiazole ring carbons and the cyclopropyl carbons.

-

Cyclopropyl carbons: Signals expected in the upfield region, typically δ 5-15 ppm.

-

Thiazole carbons: C4 and C5 will appear in the aromatic region (δ 110-140 ppm), while the C2 carbon, attached to two nitrogen atoms, will be significantly downfield (δ ~168 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by the stretching and bending vibrations of the amine and the aromatic thiazole ring.

-

N-H stretch: Two bands for the primary amine in the 3100-3400 cm⁻¹ region.

-

C=N stretch: A strong absorption around 1630-1650 cm⁻¹.

-

C-N stretch: A band in the 1335-1250 cm⁻¹ region.

-

N-H bend: A medium to strong band between 1580-1650 cm⁻¹.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z = 140.

Synthesis of this compound

The most reliable and widely applicable method for the synthesis of 2-aminothiazoles is the Hantzsch Thiazole Synthesis . This reaction involves the condensation of an α-haloketone with a thiourea. For the synthesis of this compound, the key precursors are 2-bromo-1-cyclopropylethanone and thiourea .

The overall synthetic workflow is a two-step process, starting from the commercially available cyclopropyl methyl ketone.

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)

Causality of Experimental Choices: The α-bromination of cyclopropyl methyl ketone is the critical first step. The reaction is performed at a low temperature (-5 °C) to control the reaction rate and minimize the formation of dibrominated byproducts. Methanol is used as the solvent, and bromine is added dropwise. The subsequent work-up with water and extraction is a standard procedure to isolate the organic product.

Detailed Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyclopropyl methyl ketone (1.0 eq) in methanol.

-

Cooling: Cool the solution to -5 °C using an ice-salt bath.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in methanol dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 0 °C.

-

Reaction Monitoring: Stir the reaction mixture at -5 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, add water to the reaction mixture and allow it to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light-yellow oil. The product can be used in the next step without further purification. The structure can be confirmed by ¹H NMR spectroscopy (CDCl₃): δ 0.91-1.02 (m, 2H), 1.03-1.16 (m, 2H), 2.08-2.20 (m, 1H), 4.02 (s, 2H).

Step 2: Hantzsch Thiazole Synthesis of this compound

Causality of Experimental Choices: This step involves the cyclocondensation reaction between the synthesized α-haloketone and thiourea. Ethanol is a common and effective solvent for this reaction. The mixture is heated to reflux to provide the necessary activation energy for the reaction to proceed to completion. The product precipitates upon cooling and neutralization, which provides a straightforward method for isolation.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Neutralization and Precipitation: Redissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. The product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its three key structural components: the exocyclic primary amine, the endocyclic thiazole nitrogen, and the thiazole ring itself.

Caption: Key reactive sites of this compound.

-

Exocyclic Amino Group: This primary amine is a potent nucleophile and readily undergoes reactions typical of amines. It can be acylated with acid chlorides or anhydrides to form amides, alkylated, or condensed with aldehydes and ketones to form Schiff bases (imines). This functional handle is frequently exploited for building out the molecular structure in drug discovery programs.

-

Endocyclic Nitrogen: The nitrogen atom within the thiazole ring is also nucleophilic, though generally less so than the exocyclic amine. It can be alkylated, particularly with reactive alkyl halides, leading to the formation of thiazolium salts.

-

Thiazole Ring: The thiazole ring possesses aromatic character and can undergo electrophilic aromatic substitution reactions. The position and nature of substituents will direct further functionalization.

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of biologically active molecules for drug discovery. The 2-aminothiazole scaffold is a core component of many kinase inhibitors, and the 5-cyclopropyl substituent is often incorporated to enhance potency and improve drug-like properties.

Role as a Scaffold for Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug development.

The 2-aminothiazole core of this compound serves as an excellent scaffold for designing kinase inhibitors. The exocyclic amine can be functionalized to interact with key residues in the ATP-binding pocket of kinases, while the thiazole ring itself can form important hydrogen bonds and hydrophobic interactions.

Caption: Role of this compound in kinase inhibitor development.

For instance, 2-amino-5-carboxamidothiazoles have been identified as potent inhibitors of the Src-family kinase p56(Lck), a key enzyme in T-cell activation. The synthesis of these inhibitors often involves the acylation of the 2-amino group of a 5-substituted-2-aminothiazole, such as the cyclopropyl derivative, to introduce moieties that target specific regions of the kinase active site. Patents in the field of kinase inhibitors frequently describe the use of 2-aminothiazole derivatives in the preparation of compounds for treating proliferative diseases like cancer.[1][2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is classified as an irritant. It may cause respiratory irritation, skin irritation, and serious eye irritation.[2] It may also be harmful if swallowed or inhaled.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound (CAS: 606092-87-9) is a strategically important chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its synthesis via the Hantzsch reaction is a robust and accessible method for laboratory-scale production. The unique combination of the 2-aminothiazole scaffold and the 5-cyclopropyl substituent provides a valuable platform for the design and synthesis of novel therapeutic agents, particularly kinase inhibitors. A thorough understanding of its synthesis, reactivity, and handling is essential for researchers aiming to leverage this versatile building block in their drug development programs.

References

-

Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010. [Link]

-

PubChem. (n.d.). 5-Cyclopropyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Lombardo, L. J., et al. (2014). Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

- Dumas, J., et al. (2010). Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor.

Sources

- 1. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

Introduction: The Significance of the 5-Cyclopropyl-2-aminothiazole Scaffold

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-Cyclopropylthiazol-2-amine

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including antibiotics like penicillin and vitamins such as thiamine (Vitamin B1).[1][2] Its derivatives are widely recognized for a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[1][3] Within this important class, this compound serves as a critical building block for advanced pharmaceutical intermediates. The cyclopropyl group, a "bioisostere" of a phenyl ring but with a smaller, more rigid, and less lipophilic profile, often enhances metabolic stability and binding affinity of drug candidates. This guide provides a detailed examination of the primary synthetic pathways to this compound, with a core focus on the selection, preparation, and reaction of the essential starting materials.

The Hantzsch Thiazole Synthesis: The Principal Pathway

The most robust and widely adopted method for the preparation of 2-aminothiazoles is the Hantzsch thiazole synthesis.[2][4] This classic condensation reaction provides a direct and efficient route to the thiazole core. The fundamental transformation involves the reaction of an α-haloketone with a thioamide or, for the synthesis of 2-aminothiazoles, thiourea.[2][5]

For the specific synthesis of this compound, the Hantzsch reaction necessitates two key starting materials:

-

An α-halocarbonyl component: 2-Bromo-1-cyclopropylethanone

-

A thioamide component: Thiourea

The overall synthetic transformation is outlined below.

Caption: Overall synthetic pathway to this compound.

Part 1: The α-Haloketone Starting Material: 2-Bromo-1-cyclopropylethanone

2-Bromo-1-cyclopropylethanone is the cornerstone electrophilic building block for this synthesis. Its reactivity is dominated by the powerful electron-withdrawing effect of the adjacent carbonyl group, which makes the α-carbon highly susceptible to nucleophilic attack.[6]

Synthesis via α-Bromination of Cyclopropyl Methyl Ketone

The most direct method for preparing 2-bromo-1-cyclopropylethanone is the selective alpha-bromination of its parent ketone, cyclopropyl methyl ketone.[6][7] This reaction is a fundamental transformation in organic synthesis.[8]

-

Core Starting Material: Cyclopropyl methyl ketone (765-43-5)

-

Key Reagents: A brominating agent, typically elemental bromine (Br₂) or N-Bromosuccinimide (NBS).[8][9]

The reaction proceeds by the formation of an enol or enolate intermediate, which then acts as a nucleophile, attacking the electrophilic bromine source. The conditions can be tuned (acidic or basic) to control the reaction, though direct bromination in a solvent like methanol is common.[7]

Detailed Experimental Protocol: Synthesis of 2-Bromo-1-cyclopropylethanone[7]

-

A solution of cyclopropyl methyl ketone (e.g., 220 mmol) in methanol (100 mL) is prepared in a reaction vessel equipped with a stirrer and dropping funnel.

-

The solution is cooled to a temperature of -5 °C to 0 °C using an ice-salt bath.

-

Bromine (1.0 equivalent, 220 mmol) is added dropwise to the stirred solution, ensuring the reaction temperature is maintained below 10 °C. The addition typically takes around 30 minutes.

-

The reaction is allowed to proceed at this temperature for approximately 2 hours.

-

Following the reaction period, water (50 mL) is added to the mixture. The system is then allowed to warm slowly to room temperature and stirred overnight.

-

The mixture is diluted with additional water (150 mL) and transferred to a separatory funnel.

-

The aqueous phase is extracted with diethyl ether (e.g., 3 x 100 mL).

-

The combined organic phases are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield 2-bromo-1-cyclopropylethanone as a light yellow oil.

| Reagent/Material | CAS Number | Molecular Weight | Role |

| Cyclopropyl methyl ketone | 765-43-5 | 84.12 g/mol | Precursor Ketone |

| Bromine (Br₂) | 7726-95-6 | 159.81 g/mol | Brominating Agent |

| Methanol (MeOH) | 67-56-1 | 32.04 g/mol | Solvent |

Commercial Availability and Handling

2-Bromo-1-cyclopropylethanone is commercially available from various chemical suppliers, which can be a practical alternative to in-house synthesis for research and development purposes.[10][11][12] It should be handled with care as α-haloketones are lachrymatory and alkylating agents.

Part 2: The Thioamide Starting Material: Thiourea

Thiourea (thiocarbamide) is a simple, inexpensive, and highly effective reagent for the Hantzsch synthesis of 2-aminothiazoles. It serves as the nucleophile and provides the N-C-S backbone required to form the final heterocyclic ring.

-

Core Starting Material: Thiourea (62-56-6)

Role and Reactivity

In the Hantzsch reaction, the sulfur atom of thiourea is the initial nucleophilic center. It attacks the electrophilic α-carbon of 2-bromo-1-cyclopropylethanone in a classic SN2 reaction, displacing the bromide ion.[4][6] This step is followed by an intramolecular condensation to form the thiazole ring. Thiourea and its derivatives are widely used in the synthesis of various heterocyclic systems.[13][14][15]

| Reagent/Material | CAS Number | Molecular Weight | Role |

| Thiourea | 62-56-6 | 76.12 g/mol | N-C-S Building Block |

Part 3: The Hantzsch Condensation: Mechanism and Protocol

The reaction between 2-bromo-1-cyclopropylethanone and thiourea is a high-yielding and straightforward process that culminates in the formation of the desired 2-aminothiazole ring.[4]

Reaction Mechanism

The mechanism proceeds through a well-established sequence of steps:

-

Nucleophilic Substitution (SN2): The electron-rich sulfur atom of thiourea attacks the α-carbon of the bromoketone, displacing the bromide ion to form an isothiouronium salt intermediate.

-

Intramolecular Cyclization: One of the amino groups of the isothiouronium intermediate attacks the electrophilic carbonyl carbon, forming a five-membered ring.

-

Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to yield the stable, aromatic this compound.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for Hantzsch synthesis.[4]

-

In a round-bottom flask, combine 2-bromo-1-cyclopropylethanone (1.0 equivalent) and thiourea (1.1 to 1.5 equivalents).

-

Add a suitable solvent, such as methanol or ethanol (e.g., 5 mL per 5 mmol of the ketone).

-

Add a stir bar and fit the flask with a reflux condenser.

-

Heat the mixture with stirring to reflux (the temperature will depend on the solvent, e.g., ~65 °C for methanol). The reaction is often exothermic initially.

-

Maintain the reflux for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled solution into a beaker containing a weak base, such as a 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution, to neutralize the hydrobromic acid formed during the reaction and precipitate the product.

-

Stir the resulting suspension for 15-30 minutes.

-

Collect the solid product by vacuum filtration through a Buchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Conclusion

The synthesis of this compound is reliably achieved through the Hantzsch condensation pathway. The process hinges on two commercially available or readily synthesized starting materials: 2-bromo-1-cyclopropylethanone and thiourea . The preparation of the α-haloketone via the bromination of cyclopropyl methyl ketone is a critical and well-understood preliminary step. The subsequent condensation with thiourea is an efficient, high-yielding reaction that provides direct access to this valuable heterocyclic building block, paving the way for its application in advanced drug discovery and development programs.

References

- Benchchem. 2-Bromo-1-cyclopropylethanone | 69267-75-0.

- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Department of Chemistry, New Arts, Commerce and Science College, Ahmednagar, Maharashtra, India.

- Synthesis of thiazole-based-thiourea analogs: as anticancer, antiglycation and antioxidant agents, structure activity relationship analysis and docking study. Taylor & Francis Online. 2023-01-25.

- Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. 2025-06-27.

- Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.

- Hantzsch thiazole synthesis - laboratory experiment. YouTube. 2020-11-05.

- Hantzsch Thiazole Synthesis. Chem Help Asap.

- Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. ResearchGate.

- Thiazole synthesis. Organic Chemistry Portal.

- Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC - PubMed Central. 2022-09-19.

- Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. PMC - NIH.

- Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl co. Journal of the Iranian Chemical Society.

- Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N | Request PDF. ResearchGate.

- ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0. ChemicalBook. 2025-07-24.

- 2-Bromo-1-cyclopropylethanone | CAS 69267-75-0. Synblock.

- 2-Bromo-1-cyclopropylethanone | CAS 69267-75-0 | SCBT. Santa Cruz Biotechnology.

- 2-Bromo-1-cyclopropylethanone | 69267-75-0. Tokyo Chemical Industry Co., Ltd.(APAC).

Sources

- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. ETHANONE, 2-BROMO-1-CYCLOPROPYL- | 69267-75-0 [chemicalbook.com]

- 8. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. CAS 69267-75-0 | 2-Bromo-1-cyclopropylethanone - Synblock [synblock.com]

- 11. scbt.com [scbt.com]

- 12. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectroscopic Data of 5-Cyclopropylthiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminothiazole scaffold in a wide array of biologically active molecules. The incorporation of a cyclopropyl moiety at the 5-position can substantially influence the molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets. Accurate structural elucidation is paramount, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the unambiguous characterization of this and related molecules.

This technical guide provides a comprehensive analysis of the ¹H NMR spectroscopic data of this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only the spectral data but also the underlying principles governing the observed chemical shifts, multiplicities, and coupling constants.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is governed by the electronic environment of each proton, which is a composite of inductive and resonance effects from the thiazole ring, the amino group, and the cyclopropyl substituent.

-

Thiazole Ring Protons: The thiazole ring is an aromatic heterocycle, and its protons typically resonate in the aromatic region of the spectrum. The precise chemical shift is modulated by the electron-donating amino group and the nature of the substituent at the 5-position.

-

Amino Group Protons: The protons of the primary amine (-NH₂) are exchangeable and often appear as a broad singlet. Their chemical shift can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding.

-

Cyclopropyl Group Protons: The cyclopropyl group is a three-membered aliphatic ring characterized by significant ring strain. This strain imparts a unique electronic character, often described as having "pseudo-π" characteristics, which can influence adjacent aromatic systems.[1] The protons on a cyclopropyl ring typically appear in the upfield region of the spectrum, often as complex multiplets due to geminal and vicinal coupling.[2] The unique magnetic anisotropy of the cyclopropane ring can lead to unusual shielding and deshielding effects.[3]

Experimental Protocol for ¹H NMR Data Acquisition

A standardized and well-documented experimental approach is crucial for obtaining high-quality, reproducible ¹H NMR data.

Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the NH₂ protons.[4] DMSO-d₆ is often preferred for its ability to slow down the exchange rate of labile protons, resulting in sharper signals.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Data Acquisition

-

Spectrometer: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

-

Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally related compounds, the following ¹H NMR data are predicted for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4 (thiazole) | 6.5 - 7.0 | s | - | 1H |

| NH₂ (amino) | 5.0 - 6.0 | br s | - | 2H |

| H-cyclopropyl (methine) | 1.5 - 2.0 | m | - | 1H |

| H-cyclopropyl (methylene) | 0.5 - 1.0 | m | - | 4H |

Detailed Signal Assignments:

-

H4 (Thiazole Proton): A singlet is expected for the proton at the 4-position of the thiazole ring. Its chemical shift is influenced by the electron-donating amino group at the 2-position and the cyclopropyl group at the 5-position. In 2-aminothiazole, the H4 and H5 protons appear as doublets around 6.53 and 6.93 ppm, respectively, in DMSO-d₆.[5] The presence of the cyclopropyl group at the 5-position will result in a singlet for the H4 proton, likely in a similar chemical shift range.

-

NH₂ (Amino Protons): The two protons of the amino group will likely appear as a broad singlet. The chemical shift is highly dependent on the experimental conditions. In many 2-aminothiazole derivatives, this signal is observed between 5.0 and 7.5 ppm.[6][7]

-

Cyclopropyl Protons: The protons of the cyclopropyl group will exhibit complex splitting patterns due to geminal and vicinal couplings.

-

Methine Proton: The single proton on the carbon attached to the thiazole ring is expected to be a multiplet in the range of 1.5-2.0 ppm.

-

Methylene Protons: The four protons on the two methylene groups of the cyclopropyl ring will appear as multiplets in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm.[8] This upfield shift is a characteristic feature of cyclopropyl protons.[3]

-

Visualization of Key Structures and Workflows

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful fingerprint for its structural verification. A thorough understanding of the predicted chemical shifts and coupling patterns for the thiazole, amino, and cyclopropyl protons, as detailed in this guide, is essential for researchers in the field of drug discovery and development. The characteristic upfield signals of the cyclopropyl group, combined with the signals from the aminothiazole core, provide a unique and unambiguous spectral signature for this important heterocyclic compound.

References

-

ResearchGate. Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds...[Link]

-

RSC Publishing. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

-

PMC - NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

JOCPR. Synthesis of some new 5- substituted of. [Link]

-

Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. [Link]

-

ResearchGate. NMR determination of the fate of the cyclopropyl ring. A, partial.... [Link]

-

The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. [Link]

-

The University of Queensland. and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

NIH. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. [Link]

-

Semantic Scholar. (2025, March 5). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezi. [Link]

-

H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

-

PubMed. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

-

New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties. [Link]

-

Digital Repository. Article - Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

SpectraBase. 2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-methyl-N'-phenylacetohydrazide - Optional[1H NMR] - Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 2-Aminothiazole (96-50-4) 1H NMR [m.chemicalbook.com]

- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Infrared Spectral Analysis of 5-Cyclopropylthiazol-2-amine

Abstract: 5-Cyclopropylthiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural integrity is paramount to its biological activity, necessitating robust analytical methods for its characterization. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative technique for verifying the molecular structure by identifying its constituent functional groups through their characteristic vibrational modes. This guide offers a detailed theoretical and practical framework for the IR spectral analysis of this compound. We will deconstruct the molecule into its primary functional moieties—the primary aromatic amine, the thiazole ring, and the cyclopropyl group—to predict and interpret its IR spectrum. Furthermore, a validated, step-by-step experimental protocol for acquiring a high-quality Fourier-Transform Infrared (FTIR) spectrum using the Attenuated Total Reflectance (ATR) technique is provided, ensuring both scientific rigor and practical applicability for researchers in the field.

Introduction

The Significance of this compound in Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in drug discovery, appearing in a wide array of clinically approved drugs and investigational molecules. Its ability to engage in various biological interactions makes it a cornerstone for designing novel therapeutics. The incorporation of a cyclopropyl group at the 5-position introduces conformational rigidity and modulates lipophilicity, properties that can significantly enhance binding affinity and pharmacokinetic profiles. As such, this compound serves as a critical building block in the synthesis of advanced pharmaceutical agents[1][2]. Accurate and unambiguous structural confirmation is the first critical step in the development pipeline, underpinning the reliability of all subsequent biological data.

The Role of Infrared Spectroscopy in Structural Elucidation

Infrared (IR) spectroscopy is a powerful analytical technique based on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes[3]. These absorptions are recorded as a spectrum, which effectively serves as a molecular "fingerprint." For a molecule like this compound, IR spectroscopy is invaluable for confirming the presence of key functional groups, such as the N-H bonds of the amine, the C=N and C=C bonds within the thiazole ring, and the strained C-H and C-C bonds of the cyclopropyl moiety.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

The IR spectrum of this compound is a superposition of the vibrational modes of its three core components. A systematic analysis involves predicting the characteristic absorption bands for each part of the molecule.

The Primary Aromatic Amine (-NH₂) Vibrations

The 2-amino group attached to the thiazole ring behaves as a primary aromatic amine. Its key vibrational modes are among the most diagnostic in the spectrum.

-

N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region[4]. This is a direct consequence of the two possible coupled vibrations of the NH₂ group: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency)[5]. For aromatic amines, these absorptions typically appear at slightly higher frequencies compared to their aliphatic counterparts[6][7][8]. Hydrogen bonding in the solid state can cause these peaks to broaden and shift to slightly lower wavenumbers.

-

N-H Bending (Scissoring): A strong in-plane bending vibration, often called a "scissoring" mode, is characteristic of primary amines and results in a distinct absorption band in the 1550-1650 cm⁻¹ range[7][8]. This peak can sometimes overlap with the C=C stretching vibrations of the thiazole ring.

-

C-N Stretching: The stretching of the carbon-nitrogen bond connecting the amino group to the thiazole ring is expected to produce a strong band. For aromatic amines, this absorption is typically found in the 1200-1350 cm⁻¹ region[6][8].

-

N-H Wagging: A broad, out-of-plane bending vibration (wagging) of the NH₂ group can often be observed in the 650-900 cm⁻¹ range for solid or liquid samples[4][8].

The Thiazole Ring System Vibrations

The thiazole ring is a five-membered aromatic heterocycle. Its vibrations are complex and involve the entire ring system.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic ring give rise to a series of medium-to-strong bands in the 1400-1650 cm⁻¹ region[9][10]. These absorptions are characteristic of heteroaromatic systems and confirm the presence of the ring skeleton[11][12].

-

Ring Skeletal Vibrations ("Breathing"): The entire ring can undergo expansion and contraction, leading to a series of complex absorptions, often in the fingerprint region (below 1400 cm⁻¹). These bands, while difficult to assign individually without computational modeling, contribute to the unique fingerprint of the molecule[9].

-

C-H Vibrations: The single C-H bond on the thiazole ring will have a stretching vibration above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range, which is characteristic of C-H bonds on aromatic or heterocyclic rings[13][14]. In-plane and out-of-plane C-H bending vibrations also occur, with the out-of-plane modes often appearing as strong bands in the 700-900 cm⁻¹ region.

The Cyclopropyl Moiety Vibrations

The cyclopropyl group is a strained three-membered ring with unique spectral features.

-

C-H Stretching: The C-H bonds of the cyclopropyl ring exhibit stretching vibrations at frequencies higher than those of typical alkanes. Due to the increased s-character of the carbon orbitals in the strained ring, these absorptions are expected in the 3000-3100 cm⁻¹ region, potentially overlapping with the thiazole C-H stretch[15].

-

Ring Deformation: The cyclopropane ring has characteristic deformation or "breathing" modes. A symmetric ring stretching mode is often observed near 1200-1250 cm⁻¹, while other deformations can appear in the 800-1020 cm⁻¹ range[15][16]. These bands are highly diagnostic for the presence of the cyclopropyl substituent.

Predicted IR Spectral Data Summary

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on the analysis of its functional groups.

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Moiety |

| 3350 - 3500 | Medium | N-H Asymmetric Stretch | Primary Amine |

| 3250 - 3400 | Medium | N-H Symmetric Stretch | Primary Amine |

| 3000 - 3100 | Medium | C-H Stretch (sp²) | Cyclopropyl Ring |

| 3050 - 3150 | Medium-Weak | C-H Stretch (sp²) | Thiazole Ring |

| 1550 - 1650 | Strong | N-H Bending (Scissoring) | Primary Amine |

| 1400 - 1650 | Medium-Strong | C=N and C=C Ring Stretching | Thiazole Ring |

| 1200 - 1350 | Strong | C-N Stretch (Aromatic) | Amine/Thiazole |

| 800 - 1020 | Medium | Cyclopropyl Ring Deformation | Cyclopropyl Ring |

| 650 - 900 | Medium, Broad | N-H Wagging (Out-of-plane bend) | Primary Amine |

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Rationale for Sample Preparation: Attenuated Total Reflectance (ATR)

For solid powder samples like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional methods like KBr pellets.

-

Expertise & Causality: The choice of ATR is deliberate. It requires minimal to no sample preparation, eliminating the laborious and potentially moisture-sensitive process of grinding and pressing KBr pellets. This significantly reduces the risk of sample contamination or degradation. The direct contact between the sample and the ATR crystal (typically diamond) ensures high-quality, reproducible spectra with excellent signal-to-noise ratios, making it a more trustworthy and efficient method in a modern drug development laboratory.

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol ensures a self-validating system by incorporating a background scan before each sample measurement.

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes).

-

ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a solvent-moistened (e.g., isopropanol or acetone), lint-free wipe. Dry the crystal completely with a separate dry wipe. This step is critical to prevent cross-contamination.

-

Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the press arm to apply consistent and firm pressure to the powder, ensuring intimate contact between the sample and the crystal surface. Inconsistent pressure is a common source of poor reproducibility.

-

Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform a baseline correction and an ATR correction if available in the software to produce a spectrum that more closely resembles a traditional transmission spectrum.

-

Post-Analysis Cleaning: Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Workflow Diagram for ATR-FTIR Analysis

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectral analysis of this compound is a definitive method for its structural verification. By understanding the characteristic vibrational frequencies of the primary amine, thiazole ring, and cyclopropyl group, researchers can confidently interpret the resulting spectrum. The combination of strong, dual N-H stretching bands above 3300 cm⁻¹, a prominent N-H bending peak near 1600 cm⁻¹, and characteristic C=N/C=C ring stretches provides unequivocal evidence for the 2-aminothiazole core. Concurrently, the presence of C-H stretches just above 3000 cm⁻¹ and specific ring deformation modes in the fingerprint region confirms the integrity of the vital cyclopropyl substituent. Adherence to the provided ATR-FTIR protocol will ensure the generation of high-quality, reliable data, reinforcing the foundation of scientific integrity in drug discovery and development.

References

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [6][7]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [8]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. [5]

-

Taurins, A., & Hsia, R. K. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry. [11][17]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. [9]

-

ResearchGate. (n.d.). Observed IR spectrum of thiazole (1) isolated in a solid argon matrix at 10 K. [10]

-

Orduna. (n.d.). IR: amines. [4]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [13]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [14]

-

Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry. [12]

-

Chemistry LibreTexts. (2021). 9.8: Infrared (Rovibrational) Spectroscopy. [15]

-

Durig, J. R., & W. C. Harris. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry. [16]

-

SlidePlayer. (n.d.). Vibrational Spectroscopy (Infrared, IR-Spect.). [3]

-

Anbarasan, R., et al. (2012). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. European Journal of Medicinal Chemistry. [1]

-

Ben-M'barek, Y., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [2]

Sources

- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. cdnsciencepub.com [cdnsciencepub.com]

Mass spectrometry fragmentation of 5-Cyclopropylthiazol-2-amine

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Cyclopropylthiazol-2-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound. The document elucidates the principal fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By integrating established fragmentation mechanisms of the 2-aminothiazole core and the cyclopropyl substituent, this guide offers a predictive framework for the interpretation of the mass spectrum of this compound. This information is of significant value to researchers and professionals in the fields of medicinal chemistry, drug metabolism, and analytical chemistry for the structural characterization and identification of this compound and related analogues.

Introduction

This compound is a heterocyclic compound incorporating a reactive 2-aminothiazole nucleus and a strained cyclopropyl ring. The unique electronic and structural features of this molecule make it an interesting scaffold in medicinal chemistry. A thorough understanding of its behavior under mass spectrometric conditions is paramount for its unambiguous identification in complex matrices, such as in metabolic studies or during reaction monitoring. This guide will delve into the expected fragmentation patterns, providing a rationale for the formation of characteristic product ions.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation

Under electron ionization, the this compound molecule is expected to form a molecular ion (M+•) which then undergoes a series of fragmentation reactions. The initial ionization will likely occur on the thiazole ring, which contains heteroatoms with non-bonding electrons.

The fragmentation of the molecular ion is anticipated to proceed through several competing pathways, primarily involving the cyclopropyl and amino substituents, as well as the thiazole ring itself.

Key Fragmentation Pathways under EI

The primary fragmentation events are predicted to be:

-

Loss of a hydrogen radical ([M-H]+): This is a common fragmentation for amines and can be initiated by the loss of a hydrogen atom from the amino group or the cyclopropyl ring.

-

Loss of an amino radical ([M-NH2]+): Cleavage of the C-N bond can lead to the expulsion of an amino radical.

-

Fragmentation of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening to form an allyl radical cation or lose ethylene (C2H4) after rearrangement.[1]

-

Cleavage of the thiazole ring: The thiazole ring can undergo characteristic cleavages, often involving the loss of small molecules like hydrogen cyanide (HCN) or acetylene (C2H2).

The following diagram illustrates the predicted EI fragmentation pathways for this compound.

Caption: Predicted EI Fragmentation Pathways of this compound.

Interpretation of Key Fragment Ions

| m/z | Proposed Formula | Proposed Structure/Origin |

| 138 | C6H8N2S+• | Molecular ion (M+•) |

| 137 | C6H7N2S+ | Loss of a hydrogen radical from the amino group or cyclopropyl ring. |

| 122 | C6H6S+• | Loss of an amino radical. |

| 111 | C5H5NS+• | Loss of hydrogen cyanide (HCN) from the thiazole ring, a characteristic fragmentation for aminothiazoles.[2] |

| 110 | C4H6N2S+• | Loss of ethylene (C2H4) following rearrangement of the cyclopropyl group.[3] |

| 84 | C3H2NS+ | Subsequent loss of acetylene (C2H2) from the m/z 110 fragment, indicative of thiazole ring cleavage. |

| 67 | C4H5N+• | Loss of a thiocarbonyl radical (•CS) from the m/z 111 fragment, representing further breakdown of the heterocyclic core. |

Predicted Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

Under positive ion ESI, this compound is expected to readily form a protonated molecule, [M+H]+. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation. The fragmentation in ESI is often more controlled than in EI and can provide more specific structural information.

Key Fragmentation Pathways under ESI-MS/MS

The protonated molecule is likely to fragment via pathways that are initiated by the charge site, which is expected to be the amino group or one of the nitrogen atoms in the thiazole ring.

-

Loss of Ammonia (NH3): Protonation of the exocyclic amino group can facilitate its elimination as a neutral ammonia molecule.

-

Loss of Acetonitrile (CH3CN): Rearrangement and fragmentation of the thiazole ring could lead to the loss of acetonitrile.

-

Fragmentation of the Cyclopropyl Ring: Similar to EI, the cyclopropyl group can undergo ring-opening or rearrangement, although the mechanisms might differ due to the even-electron nature of the precursor ion.

The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways for protonated this compound.

Caption: Predicted ESI-MS/MS Fragmentation of [this compound+H]+.

Interpretation of Key Fragment Ions

| m/z | Proposed Formula | Proposed Structure/Origin |

| 139 | C6H9N2S+ | Protonated molecule [M+H]+ |

| 122 | C6H8S+ | Loss of ammonia (NH3) from the protonated amino group. |

| 113 | C4H5N2S+ | Loss of propene (C3H6) from the cyclopropyl group, possibly through a charge-remote fragmentation mechanism.[4][5] |

| 98 | C4H4S+ | Loss of acetonitrile (CH3CN) following rearrangement of the thiazole ring. |

| 67 | C4H5N+ | Subsequent loss of a sulfur atom from the m/z 113 fragment. |

Experimental Protocol for Mass Spectrometric Analysis

The following is a general protocol for acquiring the mass spectra of this compound. Optimization of parameters may be required based on the specific instrument used.

Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

-

For EI-MS analysis, dilute the stock solution to approximately 10-100 µg/mL in the same solvent.

-

For ESI-MS analysis, dilute the stock solution to approximately 1-10 µg/mL in a 50:50 mixture of water and methanol (or acetonitrile) containing 0.1% formic acid to promote protonation.

Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

-

LC Column: Use a C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Ion Source: ESI in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Temperature: 350 °C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 40 psi.

-

MS1 Mass Range: Scan from m/z 50 to 250.

-

MS/MS: Select the [M+H]+ ion (m/z 139) as the precursor for CID. Use a collision energy of 10-30 eV (optimization may be required).

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be rich and informative, providing characteristic ions that can be used for its identification and structural elucidation. Under EI, fragmentation is expected to be driven by the lability of the cyclopropyl ring and the amino group, as well as characteristic cleavages of the thiazole core. In ESI-MS/MS, the fragmentation of the protonated molecule is anticipated to be more specific, with key losses of neutral molecules such as ammonia. The proposed fragmentation pathways and the experimental protocol provided in this guide serve as a valuable resource for researchers working with this compound and its derivatives.

References

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and ... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Aminothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

- de Hoffmann, E., & Stroobant, V. (2007).

- Gäb, S., Turner, W. V., & Korte, F. (1976). The Mass Spectra of 2-Substituted Cyclopropyl Phenyl Ketones. Organic Mass Spectrometry, 11(7), 725–732.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry—VIII: The mass spectra of some thiazole derivatives. Tetrahedron Letters, 7(29), 3395–3400.

- Maquestiau, A., Van Haverbeke, Y., Flammang, R., & Elguero, J. (1974). Etude par spectrométrie de masse de la fragmentation de quelques dérivés du thiazole. Organic Mass Spectrometry, 9(2), 149–157.

- Bowie, J. H., Cooks, R. G., Lawesson, S. O., & Schroll, G. (1967). Electron-impact studies—XV: Mass spectra of some simple thiazole derivatives. Australian Journal of Chemistry, 20(8), 1613–1623.

- Khmel'nitskii, R. A., Klyuev, N. A., & Kun, P. I. (1971). Mass spectra of heterocyclic compounds: I. Thiazole and its derivatives. Chemistry of Heterocyclic Compounds, 7(11), 1367–1370.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Aminothiazole [webbook.nist.gov]

- 3. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of cyclopropyl groups and alkenes within glycerophospholipids using gas-phase ion/ion chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 5-Cyclopropylthiazol-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 5-Cyclopropylthiazol-2-amine in Organic Solvents

Abstract

This compound is a heterocyclic amine of significant interest in medicinal chemistry and drug discovery programs. Its physicochemical properties, particularly its solubility in organic solvents, are critical determinants of its utility in synthesis, purification, formulation, and various screening assays. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound. While extensive public data on its solubility profile is limited, this document, written from the perspective of a Senior Application Scientist, offers a robust framework for its experimental determination. It includes a detailed exploration of the theoretical underpinnings of solubility, a step-by-step protocol for the gold-standard Saturation Shake-Flask method, and guidance on analytical quantification by HPLC. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to accurately characterize the solubility of this compound and related compounds.

Introduction to this compound

This compound is a synthetic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are integral scaffolds in numerous pharmacologically active molecules, valued for their diverse biological activities.[1][2] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity.[3]

A thorough understanding of the solubility of this molecule is paramount for its successful application in research and development. Solubility impacts every stage of the drug discovery pipeline, from reaction kinetics in process chemistry to bioavailability in preclinical studies.[4]

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂S | [5] |

| Molecular Weight | 140.21 g/mol | [5] |

| XLogP3-AA | 1.2 | [5] |

| Hydrogen Bond Donor Count | 1 (from the amine group) | [5] |

| Hydrogen Bond Acceptor Count | 3 (two on the thiazole ring, one on the amine) | [5] |

| Topological Polar Surface Area | 67.2 Ų | [5] |

These computed properties suggest that this compound is a moderately polar compound. The XLogP value of 1.2 indicates a slight preference for lipophilic environments over aqueous ones, while the presence of hydrogen bond donors and acceptors points to the potential for significant interactions with protic and polar solvents.[5]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The extent of dissolution is governed by the balance between the energy required to break the solute-solute interactions within the crystal lattice (lattice energy) and the energy released upon the formation of new solute-solvent interactions (solvation energy).

"Like Dissolves Like": A Guiding Principle This adage remains a powerful qualitative predictor of solubility.

-

Polar Solvents: Solvents with high dielectric constants and/or hydrogen bonding capabilities (e.g., alcohols, DMSO, DMF) are expected to be effective at dissolving polar solutes. They can effectively solvate the polar amine and thiazole functionalities of this compound.

-

Nonpolar Solvents: Solvents with low dielectric constants (e.g., hexane, toluene) are generally poor solvents for polar compounds. They cannot overcome the strong intermolecular forces within the solute's crystal lattice.

-

Aprotic vs. Protic Solvents: The primary amine group (a hydrogen bond donor) suggests that solubility may be particularly favorable in protic solvents (e.g., methanol, ethanol) that can act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., acetone, acetonitrile) will primarily interact via dipole-dipole forces.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the Saturation Shake-Flask method.[6][7] This technique is still considered the gold standard in the pharmaceutical industry for its accuracy and reproducibility.[7]

Workflow for Solubility Determination

The overall process involves saturating a solvent with the compound, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (>95% purity)[8]

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

-

HPLC system with a UV detector

Protocol:

-

Preparation of Vials:

-

Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial throughout the experiment. It is crucial to add enough solid to ensure saturation, but not so much that it significantly alters the solvent volume.[6]

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials for a sufficient duration to ensure equilibrium is reached. For thermodynamic solubility, this is typically 24 to 72 hours.[4][9] The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticles. The first few drops should be discarded to saturate the filter material.

-

-

Quantification by HPLC-UV:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) of a known concentration. Create a series of calibration standards by serial dilution to cover the expected solubility range.

-

Sample Preparation: Accurately dilute the filtered supernatant with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the prepared standards and samples using a validated HPLC method. A reversed-phase C18 column is often a good starting point for thiazole derivatives.[10] UV detection should be performed at the wavelength of maximum absorbance (λmax) for the compound.

-

Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the diluted sample. Finally, multiply by the dilution factor to determine the original solubility in the solvent (e.g., in mg/mL or µg/mL).

-

Data Presentation and Interpretation

As specific experimental data is not widely published, the following table is provided as a template for researchers to record their findings. A selection of common organic solvents covering a range of polarities is included.

| Solvent | Solvent Class | Polarity Index (Snyder) | Temperature (°C) | Experimentally Determined Solubility (mg/mL) |

| n-Hexane | Nonpolar, Aliphatic | 0.1 | 25 | |

| Toluene | Nonpolar, Aromatic | 2.4 | 25 | |

| Dichloromethane | Aprotic, Halogenated | 3.1 | 25 | |

| Ethyl Acetate | Aprotic, Ester | 4.4 | 25 | |

| Acetone | Aprotic, Ketone | 5.1 | 25 | |

| Acetonitrile | Aprotic, Nitrile | 5.8 | 25 | |

| Isopropanol | Protic, Alcohol | 3.9 | 25 | |

| Ethanol | Protic, Alcohol | 4.3 | 25 | |

| Methanol | Protic, Alcohol | 5.1 | 25 | |

| N,N-Dimethylformamide (DMF) | Aprotic, Amide | 6.4 | 25 | |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Sulfoxide | 7.2 | 25 |

Expected Trends: Based on the compound's structure, solubility is predicted to be lowest in nonpolar solvents like n-Hexane and highest in polar aprotic solvents like DMF and DMSO, and polar protic solvents like Methanol, where hydrogen bonding can occur.

Factors Influencing Solubility

Solvent Properties and Solute-Solvent Interactions

The relationship between the solute and solvent is a dynamic interplay of intermolecular forces.

Caption: Solute-Solvent Interaction Model.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be quantified using the van't Hoff equation. Determining solubility at different temperatures (e.g., ambient and physiological) can be critical for applications in crystallization and biopharmaceutical assays.

Solid-State Properties

The crystalline form (polymorph) of the compound can significantly impact solubility. Different polymorphs have different crystal lattice energies. It is crucial to characterize the solid form being used (e.g., via XRPD) to ensure the consistency and reproducibility of solubility measurements. Amorphous forms are almost always more soluble than their crystalline counterparts.

Practical Applications in Drug Development

-

Process Chemistry: Solvent selection for synthesis and crystallization is dictated by the solubility of reactants, intermediates, and the final product.

-

Formulation Science: Developing a viable dosage form requires understanding the drug's solubility in various pharmaceutically acceptable excipients and solvent systems.

-

Screening and Assays: In early-stage discovery, compounds are often dissolved in DMSO for high-throughput screening.[4] Poor solubility can lead to compound precipitation in aqueous assay buffers, resulting in false negatives and inaccurate data.[4]

-

Purification: Techniques like preparative chromatography and recrystallization rely on differential solubility in various solvent mixtures to isolate the compound of interest from impurities.

Conclusion

While specific, publicly available solubility data for this compound is scarce, a robust prediction of its behavior can be made based on its physicochemical properties. This guide provides the theoretical background and a detailed, field-tested experimental protocol to enable researchers to generate high-quality, reproducible solubility data. The Saturation Shake-Flask method, paired with a validated HPLC-UV quantification technique, represents the gold standard for this determination. Accurate solubility data is not merely a physical constant; it is a critical parameter that informs decision-making across the entire spectrum of chemical research and drug development.

References

- Benchchem. (n.d.). Comparative Guide to Peer-Reviewed Analytical Methods for Thiazolone Derivatives.

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. (As cited in Dissolution Technologies).

- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (General context provided in search result).

-

PubChem. (n.d.). 5-Cyclopropyl-1,3-thiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. PMC.

- Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Vulcanchem. (n.d.). n-Cyclopropyl-5-methyl-4-phenylthiazol-2-amine.

- Benchchem. (n.d.). Cyclopropyl(5-methyl-1,3-thiazol-2-yl)methanamine.

-

Barbooti, M. M., Al-Bayati, R. I., & Hussain, A. A. (2021). Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. American Journal of Analytical Chemistry, 12(2), 46-58. Retrieved from [Link]

- Apollo Scientific. (n.d.). This compound.

- Starek, M., & Szafraniec-Szczęsny, J. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3926.

-

Lee, S., et al. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Molecules, 27(11), 3465. Retrieved from [Link]

- Smolecule. (n.d.). 4-Cyclopropylthiazol-2-amine.

-

Al-Ostath, A. I., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(48), 34085-34103. Retrieved from [Link]

Sources

- 1. Buy 4-Cyclopropylthiazol-2-amine | 324579-90-0 [smolecule.com]

- 2. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. 5-Cyclopropyl-1,3-thiazol-2-amine | C6H8N2S | CID 22170679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 606092-87-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. pdf.benchchem.com [pdf.benchchem.com]

IUPAC name and synonyms for 5-Cyclopropylthiazol-2-amine

An In-depth Technical Guide to 5-Cyclopropylthiazol-2-amine for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold